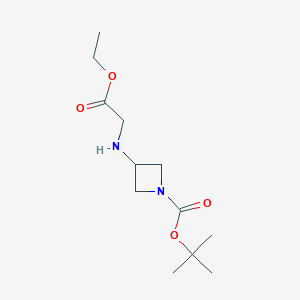

Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its structural characteristics, synthesis, and various biological activities, supported by research findings and case studies.

Structural Characteristics

The molecular formula of this compound is . The compound features an azetidine ring, which is known for its significance in drug development due to its ability to mimic amino acids and influence biological pathways.

Structural Representation

- SMILES Notation : CCOC(=O)C=C1CN(C1)C(=O)OC(C)(C)C

- InChIKey : WYWJZDFQQJTRDD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azetidine ring and subsequent functionalization with ethoxy and carboxylate groups. Detailed synthetic routes are essential for producing this compound in a laboratory setting.

Antitumor Activity

Research indicates that derivatives of azetidine compounds exhibit significant antitumor properties. For instance, studies have shown that certain azetidine derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Azetidine Derivative A | 15 | Apoptosis induction |

| Azetidine Derivative B | 20 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies have reported that it disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Antitumor Activity Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of a series of azetidine derivatives, including this compound, against various cancer cell lines. The results indicated a significant reduction in viability in treated cells compared to controls, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.

- Anti-inflammatory Mechanism : In a study focusing on inflammatory diseases, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The results showed a dose-dependent decrease in NO levels, suggesting potential applications in treating inflammatory conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds, including tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate, exhibit significant antimicrobial properties. This compound can serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains. Its efficacy against specific pathogens can be evaluated through various bioassays.

Beta-lactamase Inhibition

The compound has been investigated for its role as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. By modifying the azetidine structure, researchers aim to enhance the inhibition of these enzymes, thereby restoring the effectiveness of existing antibiotics .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical transformations, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. The compound can undergo reactions such as nucleophilic substitution and acylation to yield various derivatives .

Case Study 1: Antimicrobial Development

A study examined the synthesis of various azetidine derivatives, including this compound, and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chain significantly influenced antimicrobial potency, leading to the identification of several promising candidates for further development.

Case Study 2: Beta-lactamase Inhibition

In a patent study focused on beta-lactamase inhibitors, this compound was highlighted as a key intermediate in synthesizing more potent inhibitors. The research demonstrated that specific modifications to the azetidine ring could enhance binding affinity to beta-lactamase enzymes, providing insights into designing next-generation antibiotics .

Analyse Chemischer Reaktionen

Cyclization Reactions

The azetidine core facilitates intramolecular cyclization under basic conditions. For example, sodium ethoxide in ethanol promotes ring closure to form pyrrolidinone derivatives. A representative protocol involves:

This reaction highlights the propensity of β-amino esters to undergo cyclization via nucleophilic attack, forming five-membered lactams.

Nucleophilic Additions to the Carbonyl Group

The ethoxy-oxoethylamino side chain enables nucleophilic additions. Grignard reagents, such as methylmagnesium bromide, react with related 3-oxoazetidine derivatives to form tertiary alcohols:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| MeMgBr (3M in THF), 0–20°C, 1 h | 78.3% | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate |

This demonstrates the electrophilic nature of the carbonyl group in analogous structures, which can be exploited for functionalization.

Acid-Mediated Amide Cleavage

The ethoxy-oxoethylamino moiety undergoes hydrolysis under acidic conditions. For example, trifluoroacetic acid (TFA) cleaves amide bonds in structurally related hydrazinopeptides:

| Reaction Conditions | Outcome | Source |

|---|---|---|

| 20% TFA in water, 100 min | Cleavage of the amide bond → formation of troponylpyrazolidinone via cyclic intermediates |

This suggests that the ethoxy-oxoethylamino group in the target compound may similarly degrade under strong acids, particularly via protonation of the hydrazinyl nitrogen and subsequent nucleophilic attack.

Synthetic Modifications of the Azetidine Ring

The azetidine ring participates in alkylation and protection/deprotection reactions. For example:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Boc protection of 3-oxoazetidine | Boc₂O, NaOH, iPrOH/water | 84% | |

| Benzylation of hydrazine derivatives | Benzyl bromide, K₂CO₃, ACN | 50% |

These reactions highlight the versatility of the azetidine scaffold for further derivatization.

Tautomerism and Stability

The ethoxy-oxoethylidene group in related compounds exhibits keto-enol tautomerism, which influences reactivity:

| Compound | Observation | Source |

|---|---|---|

| tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | Exists as a mixture of keto and enol forms in solution |

This tautomerism may affect the compound’s stability and reactivity in synthetic pathways.

Key Takeaways

-

Cyclization : Favored under basic conditions (e.g., NaOEt/EtOH).

-

Nucleophilic Additions : Grignard reagents target the carbonyl group.

-

Acid Sensitivity : Amide bonds degrade under TFA via cyclic intermediates.

-

Ring Functionalization : Azetidine undergoes alkylation and protection reactions.

These insights are critical for designing synthetic routes and handling protocols for tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate.

Eigenschaften

IUPAC Name |

tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)6-13-9-7-14(8-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDRGSHZPUVHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.